Amitriptyline Hydrochloride Demonstrates ~2.3-Fold Greater Potency for α7 Nicotinic Acetylcholine Receptor Inhibition than Doxepin or Imipramine
Amitriptyline inhibits Ca2+ influx in GH3-α7 cells with an IC50 of 2.7 ± 0.3 μM, demonstrating approximately 2.2-fold greater potency compared to doxepin (IC50 = 5.9 ± 1.1 μM) and imipramine (IC50 = 6.6 ± 1.0 μM). This rank order of potency (amitriptyline > doxepin ∼ imipramine) was established using Ca2+ influx and electrophysiological recordings at hippocampal α7-containing nicotinic acetylcholine receptors [1].
| Evidence Dimension | Inhibition of Ca2+ influx at α7 nicotinic acetylcholine receptors (IC50 in μM) |
|---|---|
| Target Compound Data | 2.7 ± 0.3 μM |
| Comparator Or Baseline | Doxepin: 5.9 ± 1.1 μM; Imipramine: 6.6 ± 1.0 μM |
| Quantified Difference | Amitriptyline is 2.2-fold more potent than doxepin and 2.4-fold more potent than imipramine |
| Conditions | GH3-α7 cells; Ca2+ influx assay; electrophysiological recordings |
Why This Matters
This quantitative potency differential is critical for researchers studying cholinergic modulation in pain or cognitive pathways, enabling informed selection of the most potent TCA for α7 nAChR-mediated assays.
- [1] Arias HR, Vázquez-Gómez E, Hernández-Abrego A, Gallino S, Feuerbach D, Ortells MO, et al. Tricyclic antidepressants inhibit hippocampal α7* and α9α10 nicotinic acetylcholine receptors by different mechanisms. Int J Biochem Cell Biol. 2018;100:1-10. View Source
